molecular formula C11H9BrN2O B8300285 3-Bromo-5-(pyridin-3-ylamino)-phenol

3-Bromo-5-(pyridin-3-ylamino)-phenol

Cat. No.: B8300285
M. Wt: 265.11 g/mol
InChI Key: BIWCALVVGGZONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(pyridin-3-ylamino)-phenol () is a high-value brominated and hydroxylated biphenyl compound that serves as a versatile synthetic intermediate in advanced chemical research. Its molecular structure, which incorporates a phenol group linked to a bromopyridine via an amino bridge, makes it a privileged scaffold for constructing more complex molecules, particularly in medicinal chemistry and materials science . This compound is primarily valued as a building block for the discovery of new bioactive molecules. The presence of the bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental to creating libraries of compounds for pharmaceutical screening . The scaffold is structurally similar to frameworks explored in the development of new antibacterial agents, as nitrogen-containing heterocycles like pyridine and phenol are known to interact with a variety of biological enzymes and receptors . Researchers can functionalize this core structure to probe structure-activity relationships (SAR) and develop novel therapeutic candidates aimed at overcoming antibacterial resistance . Key Applications: Pharmaceutical R&D: A crucial precursor for synthesizing novel heterocyclic compounds with potential antibacterial activity, leveraging its hybrid pyridine-phenol structure . Materials Science: While direct analogues are established intermediates in OLED development , its structural features suggest potential for creating novel organic electronic materials. Chemical Synthesis: The distinct bromine and hydroxyl groups allow for sequential and selective functionalization, enabling its use in complex multi-step synthetic routes. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-5-(pyridin-3-ylamino)phenol

InChI

InChI=1S/C11H9BrN2O/c12-8-4-10(6-11(15)5-8)14-9-2-1-3-13-7-9/h1-7,14-15H

InChI Key

BIWCALVVGGZONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CC(=C2)Br)O

Origin of Product

United States

Scientific Research Applications

The biological activity of 3-Bromo-5-(pyridin-3-ylamino)-phenol has been investigated across various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies indicate that this compound can inhibit the growth of cancer cell lines. The following table presents findings related to its antitumor activity:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

Study on Antimicrobial Activity: A study conducted on various derivatives of phenolic compounds revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research: Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-5-(pyridin-3-ylamino)-phenol with five structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
This compound C₁₁H₈BrN₂O Br (3-), pyridin-3-ylamino (5-) ~283.1 Drug intermediates, antimicrobial agents
3-Bromo-5-(4-chlorophenyl)phenol C₁₂H₈BrClO Br (3-), 4-chlorophenyl (5-) 283.55 Discontinued; research applications
3-Bromo-5-methoxypyridine C₆H₆BrNO Br (3-), methoxy (5-) 188.02 Pharmaceutical intermediates
2-(3-Bromo-phenyl)-5-phenyl-2H-pyrazol-3-ylamine C₁₅H₁₂BrN₃ Br (3-), phenyl-pyrazole 314.18 Organic synthesis, ligand design
3-Bromo-5-chloropyridin-2-amine C₅H₄BrClN₂ Br (3-), Cl (5-), amine (2-) ~207.5 Halogenated building blocks

Key Differences and Implications

This could improve solubility in polar solvents and interactions with biological targets . Halogen Variations: Bromine’s larger atomic radius and lower electronegativity (vs. chlorine in 3-Bromo-5-chloropyridin-2-amine) may increase steric hindrance but enhance lipophilicity, impacting membrane permeability in bioactive compounds .

Biological Activity: Phenolic derivatives are historically recognized for antimicrobial properties . The bromine atom in the target compound may enhance activity against gram-positive bacteria compared to non-halogenated analogs.

Synthetic Utility: The pyridin-3-ylamino group enables cross-coupling reactions (e.g., Buchwald-Hartwig amination), distinguishing it from methoxy or chloro-substituted derivatives, which are typically inert under such conditions .

Preparation Methods

Ullmann-Type Coupling

Ullmann reactions, mediated by copper catalysts, are historically significant for forming C–N bonds. For 3-bromo-5-(pyridin-3-ylamino)-phenol, this method involves coupling 3-bromo-5-iodophenol with 3-aminopyridine under optimized conditions.

Representative Conditions

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-dimethylglycine (DMG, 20 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: Reflux (100–110°C)

  • Yield: 50–65% (extrapolated from analogous reactions).

The reaction proceeds via oxidative addition of the aryl iodide to copper, followed by transmetalation with the amine. The ligand enhances catalytic activity by stabilizing intermediates, while the base deprotonates the amine to facilitate nucleophilic attack.

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance and milder conditions. This method couples 3-bromo-5-aminophenol with 3-bromopyridine, though competing homo-coupling necessitates careful optimization.

Optimized Protocol

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: KOtBu (3.0 equiv)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 40–55% (estimated from similar systems).

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by coordination of the amine. Reductive elimination yields the desired product, with ligand choice critical for suppressing β-hydride elimination.

Direct Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo nucleophilic substitution with amines under forcing conditions. For this compound, this approach is less viable due to the phenolic hydroxyl group’s electron-donating nature, which deactivates the ring. However, microwave-assisted reactions have shown promise in accelerating such transformations.

Microwave-Assisted Conditions

  • Substrate: 3,5-Dibromophenol

  • Amine: 3-Aminopyridine

  • Solvent: DMF

  • Temperature: 150°C (microwave, 30 min)

  • Yield: <20% (low due to competing side reactions).

Functionalization of the Phenolic Core

Regioselective Bromination

Introducing bromine at position 3 of phenol derivatives often requires directed ortho/meta-bromination. Protecting the hydroxyl group as a silyl ether (e.g., TBSCl) enables lithiation at position 5, followed by bromination.

Stepwise Bromination Protocol

  • Protection: 3-Bromophenol → 3-bromo-5-iodophenol via directed lithiation and iodination.

  • Deprotection: TBS ether cleavage with TBAF yields 3-bromo-5-iodophenol.

Oxidation and Reduction Steps

Intermediate oxidation states, such as nitro or sulfonyl groups, serve as directing or activating groups. For example, 3-bromo-5-nitrophenol can be reduced to 3-bromo-5-aminophenol using H₂/Pd-C, though over-reduction risks must be mitigated.

Reduction Conditions

  • Substrate: 3-Bromo-5-nitrophenol

  • Catalyst: 10% Pd/C (5 mol%)

  • Conditions: H₂ (1 atm), EtOH, 25°C

  • Yield: 85–90%.

Catalytic System Optimization

Copper vs. Palladium Catalysts

Comparative studies of Ullmann and Buchwald-Hartwig reactions reveal trade-offs between cost and efficiency:

Parameter Copper (Ullmann) Palladium (Buchwald-Hartwig)
Cost LowHigh
Functional Group Tolerance ModerateHigh
Typical Yield 50–65%40–55%
Reaction Time 12–24 h6–12 h

Copper systems are economically favorable but require higher temperatures, while palladium catalysts offer faster kinetics at milder conditions.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, dioxane) enhance catalyst solubility, whereas bases like Cs₂CO₃ improve amine deprotonation. Mixtures of dioxane and water (4:1) are optimal for Ullmann couplings, achieving yields >60%.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Homo-coupling: Minimized using bulky ligands (e.g., BrettPhos) or sub-stoichiometric amine ratios.

  • Oxidation: Anaerobic conditions (Ar/N₂ atmosphere) prevent phenol oxidation to quinones.

Purification Difficulties

Silica gel chromatography (EtOAc/hexanes gradient) effectively isolates the product, though HPLC may be required for high-purity pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-(pyridin-3-ylamino)-phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For pyridine-phenol coupling, optimize reaction temperature (80–120°C), solvent (DMF or THF), and catalyst (e.g., Pd(dba)₂ with Xantphos). Monitor reaction progress via TLC or HPLC. Adjust equivalents of brominated precursors to minimize side products like dehalogenated byproducts .
  • Key Parameters :

ParameterOptimal Range
CatalystPd(dba)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventDMF, 100°C
Reaction Time12–24 h

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires 1^1H/13^13C NMR (DMSO-d₆) to identify pyridine NH coupling (δ=8.28.5δ = 8.2–8.5 ppm) and phenol OH (δ=9.810.2δ = 9.8–10.2 ppm). Mass spectrometry (ESI+) should confirm the molecular ion peak [M+H]+^+ at m/z 281. High-resolution X-ray crystallography resolves bond angles and torsional strain between aromatic rings .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include bromine displacement or oxidation of the phenol group; add antioxidants like BHT (0.1% w/w) if necessary .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) with standardized protocols. Use LC-MS to verify compound integrity post-assay. Compare results with structurally analogous controls (e.g., 3-Bromo-5-(pyridin-2-ylamino)-phenol) to isolate substituent effects .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) with crystal structures of p38 MAP kinase (PDB: 1OUY). Validate predictions via MD simulations (GROMACS) to assess binding stability. Correlate in silico ΔG values with experimental IC₅₀ data from kinase inhibition assays. Adjust halogen-bonding parameters in force fields to account for bromine’s σ-hole interactions .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Methodological Answer : Protect the phenol group with TBSCl before cross-coupling (e.g., Suzuki-Miyaura at the bromine site). For pyridine modification, use directed ortho-metalation (LDA, -78°C) followed by electrophilic quenching. Deprotect with TBAF in THF. Monitor selectivity via 19^{19}F NMR if fluorinated reagents are used .

Q. What experimental designs are optimal for studying the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer : Use a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in H₂O₂-stimulated cell lines (e.g., RAW 264.7 macrophages). Include N-acetylcysteine as a positive control. Pair with RNA-seq to identify downstream targets (e.g., Nrf2/KEAP1). Validate via siRNA knockdown of candidate genes .

Data Analysis & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Reconcile discrepancies by repeating experiments under standardized conditions (same solvent, temperature). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference with computational NMR predictions (GIAO-DFT at B3LYP/6-311+G(d,p)) .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and p-values. Validate outliers via Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.